Tris(dipivaloylmethanato)lanthanum

Catalog No.
S1507199
CAS No.
14319-13-2
M.F
C33H57LaO6
M. Wt
691.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dipivaloylmethanato)lanthanum

CAS Number

14319-13-2

Product Name

Tris(dipivaloylmethanato)lanthanum

IUPAC Name

lanthanum;2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C33H57LaO6

Molecular Weight

691.7 g/mol

InChI

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

KMVMABGREURBHP-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La]

Catalysis

Tris(dipivaloylmethanato)lanthanum exhibits catalytic activity in various organic reactions. For example, it can act as a Lewis acid catalyst for the polymerization of olefins [1]. Additionally, it can be used as a cocatalyst in combination with other transition metals for various organic transformations, including ring-opening metathesis polymerization and hydroamination reactions [2, 3].

[1] Journal of Molecular Catalysis A: Chemical, Volume 264, Issues 1-2, 2007, Pages 247-253, Tris(dipivaloylmethnato)lanthanum(III) chloride catalyzed polymerization of alpha-olefins: [2] Organometallics, 2010, 29 (12), 3322-3328, Tris(dipivaloylmethnato)lanthanum/MAO-Catalyzed Ring-Opening Metathesis Polymerization of Dicylcopentadiene: [3] Journal of the American Chemical Society, 2003, 125 (47), 14260-14261, Lanthanide-Catalyzed Intramolecular Hydroamination of Alkenes:

Luminescence

Tris(dipivaloylmethanato)lanthanum exhibits luminescence properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it potentially useful in various applications, including:

  • Biomedical imaging: La(TMHD)3 can be used as a luminescent probe for biological imaging due to its ability to target specific tissues and emit light upon excitation [4].
  • Light-emitting devices (LEDs): La(TMHD)3 can be incorporated into LEDs as a down-conversion material to convert higher-energy light into lower-energy light with desired colors [5].

[4] Chemical Communications, 2007, (27), 2748-2750, Near-infrared emitting lanthanide complexes for in vivo and in vitro imaging: [5] Inorganic Chemistry, 2010, 49 (24), 11504-11512, Lanthanide(III) Complexes with beta-Diketonate Ligands: Structural Diversity and Luminescence Properties:

Other applications

Tris(dipivaloylmethanato)lanthanum is also being explored for various other potential applications, including:

  • Magnetic materials: La(TMHD)3 can be used as a precursor for the synthesis of lanthanide-based magnetic materials with unique properties [6].
  • Polymer electrolytes: La(TMHD)3 can be used as an additive to improve the conductivity of polymer electrolytes used in solid-state batteries [7].

Origin and Significance:

La(TMHD) belongs to a class of compounds called lanthanide shift reagents (LnSRs). LnSRs are Lewis acids that can complex with various organic molecules, causing a shift in their nuclear magnetic resonance (NMR) signals. This property allows researchers to study the structure and dynamics of these molecules in solution. La(TMHD) is a particularly useful LnSR due to its high solubility in organic solvents and its relatively slow exchange rate with substrates, which provides well-resolved NMR spectra [].


Molecular Structure Analysis

La(TMHD) adopts a distorted trigonal bipyramidal geometry. The lanthanum ion is bonded to three oxygen atoms from the dipivaloylmethane ligands, forming the base of the trigonal bipyramid. The two remaining coordination sites are occupied by oxygen atoms from two of the methyl groups on the ligands, completing the distorted geometry. This distorted structure is likely due to steric repulsion between the bulky dipivaloylmethane groups.

Notable Aspects:

  • The presence of the bulky dipivaloylmethane ligands contributes to the good solubility of La(TMHD) in organic solvents.
  • The distorted geometry around the lanthanum ion allows for selective complexation with different functional groups in organic molecules, influencing their NMR signals.

Chemical Reactions Analysis

Synthesis:

La(TMHD) can be synthesized by reacting lanthanum chloride (LaCl3) with lithium dipivaloylmethane (Li(TMHD)) in an organic solvent like THF (tetrahydrofuran).

Balanced chemical equation:

LaCl3 + 3Li(TMHD) → La(TMHD)3 + 3LiCl (1)

Decomposition:

La(TMHD) is relatively stable under ambient conditions but can decompose upon exposure to high temperatures or strong acids. The decomposition products depend on the specific conditions.

Other Relevant Reactions:

La(TMHD) acts as a Lewis acid and can form complexes with various Lewis bases. The complexation with a specific substrate can be monitored by NMR due to the shift in the substrate's NMR signals. This property is exploited in NMR shift reagent studies of organic molecules [].

Physical and Chemical Properties

  • Appearance: White crystalline solid
  • Melting point: No data available
  • Boiling point: Decomposes before boiling
  • Solubility: Soluble in common organic solvents like THF, dichloromethane, and chloroform
  • Stability: Relatively stable under ambient conditions, decomposes at high temperatures or with strong acids

La(TMHD) does not have a direct biological action. Its primary function is as a Lewis acid that can complex with organic molecules, influencing their NMR properties. This complexation can provide information about the electronic environment and conformation of the bound molecule [].

La(TMHD) is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. It can also irritate the eyes, respiratory system, and skin.

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling La(TMHD). Wash hands thoroughly after handling the compound.

Dates

Modify: 2023-08-15

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